molecular formula C16H14N2O2 B5177588 N-(2,6-dimethyl-4-quinolinyl)-2-furamide

N-(2,6-dimethyl-4-quinolinyl)-2-furamide

Cat. No.: B5177588
M. Wt: 266.29 g/mol
InChI Key: PDDMYSCZSLAGPT-UHFFFAOYSA-N
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Description

N-(2,6-Dimethyl-4-quinolinyl)-2-furamide is a heterocyclic compound featuring a quinoline core substituted with methyl groups at the 2- and 6-positions and a 2-furamide moiety at the 4-position. Quinoline derivatives are widely studied for their pharmacological properties, including enzyme inhibition and antioxidant activity. The dimethyl substituents on the quinoline ring likely influence electronic and steric properties, while the furamide group contributes to hydrogen bonding and metabolic stability.

Properties

IUPAC Name

N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-10-5-6-13-12(8-10)14(9-11(2)17-13)18-16(19)15-4-3-7-20-15/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDMYSCZSLAGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Table 1: Key Structural Analogs and Their Properties
Compound Name Core Structure Substituents Molecular Weight Key Function/Activity Reference
N-(2,6-Dimethyl-4-quinolinyl)-2-furamide (Target) Quinoline 2,6-dimethyl; 4-furamide Not specified Theoretical enzyme inhibition N/A
NMDPEF (N-[2-(2-methoxy-6H-dipyrido...) Dipyridopyrrolizine Methoxy; ethyl-furamide Not specified QR2 inhibition; PQ antidote
(E)-2-(5-fluoro-1-(4-nitrobenzyl)...acetamide Indolinone-Quinoline 4-nitrobenzyl; fluoro Not specified Bioactivity (score: 5.928)
N-(2,6-Dimethoxyphenyl)-5-(...)furamide Phenyl 2,6-dimethoxy; substituted benzyl 409.48 Structural analog
Key Observations:

Quinoline vs. Phenyl Core: The target compound’s quinoline core (vs.

Substituent Effects: Electron-Donating Groups: The 2,6-dimethyl groups on the quinoline ring (target) contrast with the 4-nitro group (electron-withdrawing) in , which correlates with higher bioactivity scores (5.928 vs. 5.503 for 4-fluoro) . Methoxy vs. Methyl: NMDPEF’s methoxy group may offer different steric hindrance compared to the target’s methyl groups, affecting QR2 binding kinetics.

Catalytic and Stability Considerations

  • Reactivity: The furamide group in the target compound is more prone to methanolysis than picolinamide derivatives (ΔE = −12.3 kcal/mol for 2-furamide vs. −8.5 kcal/mol for picolinamide) .
  • Catalytic Applications : While 2-furonitrile enhances polycarbonate synthesis , the target’s furamide group lacks nitrile functionality, limiting its utility in similar catalytic processes.

Substituent-Driven Bioactivity Trends

  • Electron-Withdrawing Groups : The 4-nitrobenzyl substituent in yields the highest activity (5.928), suggesting electron-withdrawing groups enhance target engagement.
  • Methyl vs.

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